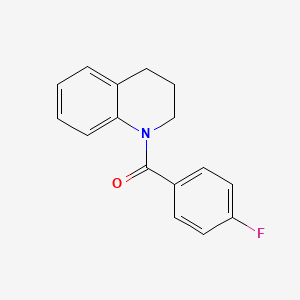![molecular formula C14H9F3N4O B7498626 N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, also known as TFB-TZ, is a small molecule compound that has gained attention in scientific research for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in response to the binding of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, which can lead to the anxiolytic and sedative effects observed in animal studies.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal studies, which suggest its potential use in the treatment of anxiety and insomnia. Additionally, this compound has been found to have anticonvulsant properties, which make it a promising candidate for the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide in lab experiments is its high potency and selectivity for GABA-A receptors, which allows for more precise modulation of neuronal activity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, including:
1. Investigating its potential use in the treatment of anxiety and insomnia in humans.
2. Studying its effects on different subtypes of GABA-A receptors to determine its selectivity and potency.
3. Exploring its potential use in the treatment of epilepsy and other neurological disorders.
4. Developing new derivatives of this compound with improved solubility and pharmacokinetic properties.
5. Investigating its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown promising results in scientific research for its potential use in the treatment of neurological disorders such as anxiety, insomnia, and epilepsy. Its mechanism of action involves the modulation of GABA-A receptors, which can lead to increased inhibition of neuronal activity. While this compound has several advantages for lab experiments, including its potency and selectivity, it also has limitations such as poor solubility in water. There are several future directions for the research on this compound, including investigating its potential use in humans, studying its effects on different subtypes of GABA-A receptors, and developing new derivatives with improved properties.
合成法
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2-(trifluoromethyl)benzoic acid with 4-amino-3-cyanopyridine, followed by the cyclization of the resulting intermediate with sodium azide. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has been studied for its potential use as a modulator of GABA-A receptors, which are important targets for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. This compound has shown promising results in enhancing the activity of GABA-A receptors, which can lead to the development of new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-6-2-1-5-9(10)12(22)18-13-20-19-11-7-3-4-8-21(11)13/h1-8H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHLAWMJHJRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C3N2C=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
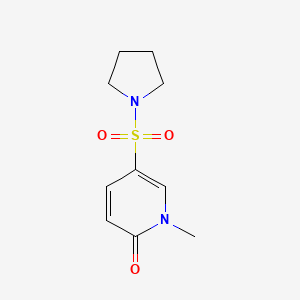
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
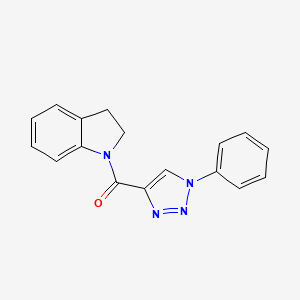
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
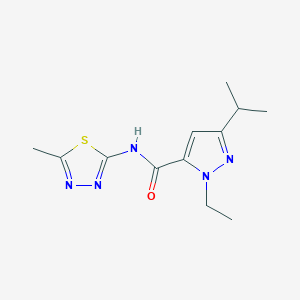
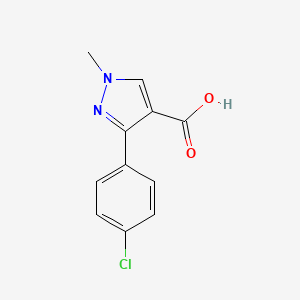
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)

